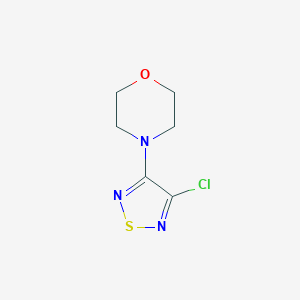

3-Chloro-4-morpholino-1,2,5-thiadiazole

Description

Properties

IUPAC Name |

4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUCCQWGVCJGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184248 | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30165-96-9 | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30165-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15N21L9HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-morpholino-1,2,5-thiadiazole, a heterocyclic compound, is a key synthetic intermediate, most notably in the production of the beta-adrenergic blocker, Timolol. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of the broader 1,2,5-thiadiazole class of compounds. While direct biological data for this compound is limited in publicly available literature, this guide serves as a valuable resource for researchers working with this compound and similar chemical scaffolds.

Chemical and Physical Properties

This compound is a stable organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 30165-96-9 | [1] |

| Molecular Formula | C₆H₈ClN₃OS | [1] |

| Molecular Weight | 205.67 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [2] |

| Melting Point | 44-47 °C | [2] |

| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | [1] |

| Synonyms | Timolol Impurity F, Timolol Related Compound F, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | [1] |

Synthesis

The primary route for the synthesis of this compound involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.

Experimental Protocol: Synthesis from 3,4-dichloro-1,2,5-thiadiazole and Morpholine

This protocol is adapted from established chemical literature.[3]

Materials:

-

3,4-dichloro-1,2,5-thiadiazole

-

Morpholine

-

Water

-

Concentrated Hydrochloric Acid

-

Methanol

Equipment:

-

100 mL three-necked flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

To a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add morpholine (e.g., 6.75 g, 77.4 mmol).

-

Heat the morpholine to 110 °C with stirring.

-

Slowly add 3,4-dichloro-1,2,5-thiadiazole (e.g., 3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.

-

After the addition is complete, maintain the reaction mixture at 110 °C with continuous stirring for 2 hours.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 30 mL of water to the cooled mixture.

-

Acidify the mixture with concentrated hydrochloric acid while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C until a precipitate forms.

-

Collect the solid product by filtration.

-

Wash the collected solid with water.

-

Recrystallize the crude product from methanol.

-

Dry the purified product under high vacuum.

Expected Yield: Approximately 87.9%.[3]

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity

Direct and specific studies on the biological activity of this compound are scarce in the available scientific literature. Its primary role is documented as a precursor in the synthesis of Timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension.[2]

General Biological Activities of 1,2,5-Thiadiazole Derivatives

The 1,2,5-thiadiazole scaffold is present in various pharmacologically active compounds, suggesting that derivatives of this heterocyclic system can exhibit a range of biological effects. It is important to note that the following activities are reported for the broader class of 1,2,5-thiadiazoles and not specifically for this compound.

| Biological Activity | Description | Reference |

| Antihypertensive | Some 1,2,5-thiadiazole derivatives have been investigated for their potential to lower blood pressure. | [4][5] |

| Antimicrobial | Various derivatives have shown activity against different strains of bacteria and fungi. | [4][5] |

| Anti-HIV | Certain compounds containing the 1,2,5-thiadiazole ring have been explored for their potential as anti-HIV agents. | [4][5] |

| Antileishmanial | The 1,2,5-thiadiazole scaffold has been incorporated into molecules with activity against Leishmania parasites. | [4][5] |

| Anticancer | Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. | [6][7] |

Mechanism of Action and Signaling Pathways

There is no specific information available in the scientific literature regarding the mechanism of action or the signaling pathways modulated by this compound. Its role as an intermediate in the synthesis of Timolol does not inherently confer the same pharmacological properties.

Due to the lack of data, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate any potential biological targets and mechanisms of action for this compound.

Conclusion

This compound is a well-characterized chemical intermediate with a clearly defined synthetic route. While the broader 1,2,5-thiadiazole class of compounds exhibits a wide range of biological activities, the specific pharmacological profile of this compound remains largely unexplored. This guide provides a solid foundation of its chemical and synthetic aspects and highlights the need for further investigation into its potential biological effects. For researchers and drug development professionals, this compound may represent an interesting starting point for the design and synthesis of novel therapeutic agents, leveraging the known pharmacological potential of the 1,2,5-thiadiazole scaffold.

References

- 1. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 30165-96-9 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. publishatcj.com [publishatcj.com]

An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS 30165-96-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-morpholino-1,2,5-thiadiazole, with the CAS number 30165-96-9, is a heterocyclic organic compound of significant interest in the pharmaceutical industry. Primarily, it serves as a critical intermediate in the synthesis of Timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension.[1][2][3][4] Furthermore, its role as a designated impurity in Timolol preparations, specifically "Timolol EP Impurity F," underscores its importance in the quality control and analytical chemistry of this widely used therapeutic agent.[5][6][7] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in the synthesis of Timolol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic and analytical applications.

| Property | Value | Reference(s) |

| CAS Number | 30165-96-9 | [8][9] |

| Molecular Formula | C₆H₈ClN₃OS | [9] |

| Molecular Weight | 205.67 g/mol | [9] |

| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | [9] |

| Appearance | Off-white to light yellow or brown crystalline powder/solid | [4][10] |

| Melting Point | 44-47 °C | [4] |

| Boiling Point | 307.8 ± 42.0 °C (Predicted) | [4] |

| Density | 1.462 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) | [4][8] |

| LogP | 1.66 | [11] |

Spectroscopic Data

The structural elucidation and confirmation of this compound are based on various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.45-3.55 (m, 4H), 3.80-3.90 (m, 4H) | [2][12] |

| Mass Spectrometry (MS) | (M + H)⁺ = 206.1 | [2][12] |

| IR Spectrum | Available through various databases. | [9] |

| ¹³C NMR Spectrum | Available through various databases. | [9] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.

General Synthesis Protocol

A general and widely cited procedure for the synthesis is as follows:

-

Reaction Setup: To a 100-mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).

-

Heating: Heat the flask to 110 °C.

-

Addition of Reactant: Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.

-

Reaction: Maintain the reaction temperature at 110 °C with continuous stirring for 2 hours.

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 30 mL of water and acidify with concentrated hydrochloric acid.

-

Stir the mixture at 0 °C until a precipitate forms.

-

-

Isolation and Purification:

This protocol typically yields the product as an orange solid with a high yield (around 87.9%).[2][12]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Role in Timolol Synthesis and Biological Significance

Intermediate in Timolol Synthesis

This compound is a key precursor in several synthetic routes to Timolol.[6][8][13] A common synthetic strategy involves the reaction of this intermediate with a suitable chiral side-chain, often derived from glycidol or a related epoxide, to introduce the (S)-(-)-1-(tert-butylamino)-2-propanol moiety.

Biological Activity and Signaling Pathway of Timolol

While there is a lack of information on the specific biological activity of this compound itself, its end-product, Timolol, is a well-characterized non-selective beta-adrenergic antagonist.[2][14]

Mechanism of Action of Timolol:

Timolol primarily exerts its therapeutic effect in glaucoma by reducing intraocular pressure. This is achieved by blocking beta-1 and beta-2 adrenergic receptors in the ciliary body of the eye.[12][14] The blockade of these receptors leads to a decrease in the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[12][14] The reduction in aqueous humor inflow results in a decrease in intraocular pressure.

Signaling Pathway of Timolol Action

Caption: Role of the intermediate in Timolol synthesis and Timolol's mechanism of action.

Analytical Methods

As "Timolol Impurity F," the accurate detection and quantification of this compound are crucial for the quality control of Timolol drug substance and products.[15] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Representative HPLC Method for Impurity Profiling

While specific monograph methods should be consulted, a general reverse-phase HPLC method for the analysis of Timolol and its impurities would typically involve:

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[16][17]

-

Detection: UV detection at a wavelength where Timolol and its impurities have significant absorbance, often around 295 nm.[3]

-

Flow Rate: Typically around 1.0 mL/min.

The specific gradient or isocratic conditions would be optimized to achieve adequate separation of all known impurities, including Impurity F.

Analytical Workflow Diagram

Caption: General workflow for the analysis of Timolol Impurity F.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate precautions.[8][11][14] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8][11] It should be stored in a cool, dry, and well-ventilated area.[4][10]

Conclusion

This compound is a compound of considerable importance in pharmaceutical development and manufacturing. Its primary role as a key intermediate in the synthesis of Timolol and its status as a monitored impurity highlight the need for a thorough understanding of its chemical properties, synthesis, and analysis. This guide provides a consolidated resource for researchers and professionals working with this compound, facilitating its effective and safe use in drug development and quality assurance.

References

- 1. Timolol impurity F European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 30165-96-9 [chemicalbook.com]

- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Timolol EP Impurity G (free base) | 75202-36-7 | SynZeal [synzeal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. combi-blocks.com [combi-blocks.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Timolol impurity F CRS | CAS 30165-96-9 | LGC Standards [lgcstandards.com]

- 14. capotchem.com [capotchem.com]

- 15. doras.dcu.ie [doras.dcu.ie]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Chloro-4-morpholino-1,2,5-thiadiazole physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS No: 30165-96-9). Also known as Timolol Impurity F, this compound is a key intermediate in the synthesis of the beta-adrenergic blocker, Timolol. This document consolidates available data on its synthesis, characterization, and safety profile to support research and development activities in the pharmaceutical industry. While extensive data on its chemical nature is available, information regarding its specific biological activity and interaction with signaling pathways is not extensively documented in publicly available literature.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound characterized by a thiadiazole ring substituted with a chloro group and a morpholino group. Its key identifiers and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | [1] |

| Synonyms | This compound, Timolol Impurity F, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | [1][2][3] |

| CAS Number | 30165-96-9 | [1][4] |

| Molecular Formula | C₆H₈ClN₃OS | [4][5] |

| Molecular Weight | 205.67 g/mol | [1][4] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [4] |

| Melting Point | 44-47 °C (lit.) | [6] |

| Boiling Point | 307.8 ± 42.0 °C (Predicted) | [4] |

| Density | 1.462 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) | [4] |

| Flash Point | > 230 °F (> 110 °C) | [4] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 3.80-3.90 (m, 4H), 3.45-3.55 (m, 4H).[5][7]

-

Mass Spectrometry (MS): The mass spectrum shows a (M+H)⁺ peak at m/z 206.1, confirming the molecular weight of the compound.[5][7] Further fragmentation data is available on databases such as PubChem, with a top peak at m/z 147.[1]

-

Infrared (IR) Spectroscopy: IR spectral data is available in databases like PubChem, though specific peak assignments are not detailed in the readily accessible literature.[1]

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[5][7]

Materials:

-

3,4-dichloro-1,2,5-thiadiazole

-

Morpholine

-

Concentrated Hydrochloric Acid

-

Methanol

-

Water

-

Ice

Procedure:

-

To a solution of morpholine (4.0 equivalents) in a suitable solvent, slowly add 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) at room temperature.

-

Heat the reaction mixture to 110 °C and stir for 2 hours.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add water to the cooled mixture and acidify with concentrated hydrochloric acid.

-

Stir the mixture at 0 °C until a precipitate forms.

-

Collect the solid product by filtration and wash with water.

-

Recrystallize the crude product from methanol to yield pure this compound as an orange solid.[5][7]

Characterization: The final product can be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.[5][7]

Caption: Synthesis workflow for this compound.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Timolol.[9] Timolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma, hypertension, and to prevent heart attacks. The synthesis of high-purity Timolol requires well-characterized intermediates, making the study of this compound essential for quality control in pharmaceutical manufacturing.

Caption: Logical relationship of the compound as a key intermediate in Timolol synthesis.

Biological Activity and Toxicological Profile

Biological Activity

There is a significant lack of publicly available data on the specific biological activities of this compound. As an impurity and synthetic intermediate of Timolol, it is not expected to have the desired pharmacological activity of the final drug product. A study on the combination of Timolol and Brimonidine Tartrate with exaggerated concentrations of impurities found no additional toxicologically significant effects, suggesting that the impurities, including this compound, may have a low biological activity profile at typical residual concentrations.[10] However, dedicated pharmacological studies on the isolated compound are not readily found in the literature.

Toxicological Data

Safety data sheets (SDS) provide the primary source of toxicological information for this compound.

-

Acute Toxicity: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Sensitization: May cause respiratory irritation.[1]

Handling Precautions: Due to its hazardous properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[4]

Conclusion

This compound is a well-characterized chemical entity with established physical and chemical properties. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Timolol. While a detailed synthesis protocol and foundational spectroscopic data are available, a comprehensive understanding of its biological activity and its potential interactions with signaling pathways remains an area for future research. The available toxicological data necessitates careful handling of this compound in a laboratory and manufacturing setting. This guide serves as a valuable resource for professionals involved in the research, development, and quality control of Timolol and related pharmaceutical products.

References

- 1. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Timolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Timolol impurity F European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 30165-96-9 [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. combi-blocks.com [combi-blocks.com]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is a heterocyclic compound featuring a substituted 1,2,5-thiadiazole ring linked to a morpholine moiety. Its official IUPAC name is 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[1]. This compound is also recognized as an impurity of the beta-adrenergic blocker, Timolol, designated as "Timolol Impurity F"[2][3]. The presence of the thiadiazole and morpholine scaffolds suggests potential for a range of biological activities, as these heterocycles are prevalent in many pharmacologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | [1] |

| Synonyms | 3-Chloro-4-morpholino-1,2,5-thiadiazole, Timolol Impurity F | [2][3] |

| CAS Number | 30165-96-9 | [2] |

| Molecular Formula | C₆H₈ClN₃OS | [2] |

| Molecular Weight | 205.67 g/mol | [2][4] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 44-47 °C | |

| Solubility | Sparingly soluble in Chloroform and Methanol, slightly soluble in DMSO. |

Synthesis

A detailed experimental protocol for the synthesis of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is described below.

Experimental Protocol: Synthesis from Morpholine and 3,4-Dichloro-1,2,5-thiadiazole

This procedure outlines the nucleophilic substitution reaction between morpholine and 3,4-dichloro-1,2,5-thiadiazole.

Materials:

-

Morpholine

-

3,4-Dichloro-1,2,5-thiadiazole

-

Concentrated Hydrochloric Acid

-

Methanol

-

Water

-

100-mL three-necked flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a 100-mL three-necked flask equipped with a reflux condenser and a dropping funnel, add morpholine (6.75 g, 77.4 mmol).

-

Heat the flask to 110 °C with stirring.

-

Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.

-

After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 30 mL of water to the cooled mixture.

-

Acidify the mixture with concentrated hydrochloric acid while stirring at 0 °C until a precipitate forms.

-

Collect the solid product by filtration.

-

Wash the collected solid with water and dry it.

-

Recrystallize the crude product from methanol to obtain the purified 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.

-

Dry the final product under high vacuum.

This procedure typically yields an orange solid with a high percentage yield.

Biological Activity and Potential Applications

Potential Antimicrobial and Antifungal Activity

Thiadiazole derivatives are known to exhibit significant antimicrobial and antifungal properties[5][6]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of metabolic pathways. Further research is required to determine if 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine possesses such activities.

Potential Anticancer Activity

Derivatives of 1,3,4-thiadiazole have been investigated for their cytotoxic effects against various cancer cell lines[7]. The proposed mechanisms include the induction of apoptosis and cell cycle arrest. The anticancer potential of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine remains to be elucidated through dedicated screening programs.

Relevance as a Timolol Impurity

This compound is a known impurity in the manufacturing of Timolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and hypertension[8]. The biological activity of this impurity, particularly its potential interaction with adrenergic receptors, warrants further investigation to ensure the safety and efficacy of Timolol formulations. The synthesis of this and other impurities is crucial for their use as reference standards in quality control processes[9].

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.

Caption: Synthesis workflow for 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.

Hypothetical Signaling Pathway

Based on the known activities of some thiadiazole derivatives as enzyme inhibitors, the following diagram illustrates a hypothetical mechanism of action. Note: This is a generalized representation and has not been experimentally validated for 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.

Caption: Hypothetical enzyme inhibition pathway.

Conclusion

4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is a well-characterized compound from a chemical standpoint, with established synthetic routes. Its primary significance currently lies in its role as a process-related impurity in the production of the widely used pharmaceutical, Timolol. While the thiadiazole and morpholine moieties are known pharmacophores, the specific biological activity profile of this particular compound remains largely unexplored. Future research should focus on in-vitro and in-vivo studies to elucidate its potential pharmacological and toxicological properties. Such data would be invaluable for a more comprehensive risk assessment in pharmaceutical manufacturing and could potentially unveil novel therapeutic applications for this and related compounds.

References

- 1. jocpr.com [jocpr.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. store.usp.org [store.usp.org]

- 8. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 9. orbi.uliege.be [orbi.uliege.be]

Spectral Analysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data available for the compound 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate in the synthesis of pharmaceuticals such as Timolol.[1] This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines representative experimental protocols, and illustrates the analytical workflow for the characterization of this compound.

Core Spectral Data

The structural elucidation of this compound is supported by ¹H NMR and mass spectrometry data. These findings are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is instrumental in defining the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum reveals the characteristic signals of the morpholine ring protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 3.45-3.55 | Multiplet | 4H | 2 x -CH₂-N- |

| 3.80-3.90 | Multiplet | 4H | 2 x -CH₂-O- |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound confirms its expected molecular mass.

Table 2: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

| [M+H]⁺ | 206.1 |

Note: The calculated monoisotopic mass of C₆H₈ClN₃OS is 205.0077 g/mol .[3] The observed m/z of 206.1 is consistent with the protonated molecule [M+H]⁺.

Experimental Protocols

The following sections describe representative methodologies for acquiring the NMR and mass spectral data presented above. While the exact experimental conditions for the cited data are not available, these protocols represent standard practices for the analysis of organic compounds.

NMR Spectroscopy Protocol (Representative)

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

A 400 MHz NMR spectrometer (e.g., Bruker Avance III or equivalent) is used for data acquisition.

-

The spectrometer is tuned to the ¹H frequency.

-

Standard acquisition parameters for a ¹H NMR spectrum are employed, including:

-

A 90° pulse width.

-

A relaxation delay of 1-2 seconds.

-

A sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

Mass Spectrometry Protocol (Representative)

1. Sample Preparation:

-

A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

The stock solution is further diluted to a final concentration of approximately 10-100 ng/mL for analysis.

2. Instrumentation and Data Acquisition:

-

A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source is operated in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Typical ESI source parameters include:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 20-30 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 250-350 °C

-

-

The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 amu) to detect the ion of interest.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for Spectral Analysis.

As this compound is primarily a synthetic intermediate and an impurity in the production of other active pharmaceutical ingredients, there is no known signaling pathway directly associated with it. Therefore, a diagram illustrating a biological pathway is not applicable.

References

The Multifaceted Biological Activities of 1,2,5-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other key heterocycles have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, anti-inflammatory, and neurological activities of 1,2,5-thiadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

1,2,5-Thiadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the disruption of critical cellular processes, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,2,5-thiadiazole derivatives, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values.

| Compound Class | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |

| Anthra[1,2-c][1][2][3]thiadiazole-6,11-diones | Leukemia, Prostate Cancer | 0.18 - 1.45 | [4] |

| Ovarian, Breast, Melanoma, Renal, Glioma, NSCLC | 0.20 - 5.68 | [4] | |

| Anthra[2,1-c][1][2][3]thiadiazole-6,11-dione (NSC745885) | Leukemia, Melanoma, Ovarian, Breast, Prostate, Glioma | 0.16 - 7.71 | [4] |

| Colon, NSCLC | 1.28 - 17.40 | [4] | |

| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa (Cervical Carcinoma), U2OS (Osteosarcoma) | 0.69 - 0.70 | [4] |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives | T47D (Breast Cancer) | 0.042 - 0.058 | [4] |

| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | MCF-7, MDA MB-231 (Breast), A549 (Lung), DU-145 (Prostate) | 0.10 - 11.5 | [5] |

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][6][7]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

1,2,5-Thiadiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the 1,2,5-thiadiazole derivative and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Many 1,2,5-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be visualized through the activation of caspase cascades and the cleavage of downstream targets like PARP (Poly (ADP-ribose) polymerase).

Caption: Western Blot Workflow for Apoptosis Marker Detection.

Caption: Apoptosis Signaling Cascade.

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample.[2][10][11][12][13]

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

Polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells and quantify protein concentration.[12]

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.[10]

-

Protein Transfer: Transfer separated proteins to a membrane.[11]

-

Blocking: Block non-specific binding sites on the membrane.[10]

-

Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.[12]

-

Detection: Detect the protein of interest using a chemiluminescent substrate and an imaging system.[12]

-

Analysis: Analyze the band intensities to determine changes in protein expression.[11]

Antimicrobial Activity: Combating Bacteria and Fungi

Certain 1,2,5-thiadiazole derivatives exhibit promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiadiazole derivatives against various microorganisms.

| Compound Class | Microorganism(s) | MIC (µg/mL) | Reference |

| 1,2,5-Thiadiazole derivative | Mycobacterium tuberculosis | 25.00 | [14] |

| 2-Amino-1,3,4-thiadiazole derivatives | Staphylococcus aureus, Bacillus subtilis | 20 - 28 | [15] |

| Escherichia coli, Pseudomonas aeruginosa | 24 - 40 | [15] | |

| Aspergillus niger, Candida albicans | 32 - 42 | [15] | |

| 1,3,4-Thiadiazole derivative | Staphylococcus epidermidis | 31.25 | [16] |

| Micrococcus luteus | 15.63 | [16] | |

| Pyrazole-thiadiazole derivatives | Aspergillus fumigatus | 0.9 | [17] |

| Geotrichum candidum | 0.08 | [17] | |

| Staphylococcus aureus | 1.95 | [17] |

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[18][19][20][21]

Materials:

-

Petri dishes with Mueller-Hinton agar

-

Bacterial or fungal cultures

-

Sterile paper disks

-

1,2,5-Thiadiazole derivative solution

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of the agar plate uniformly with the test microorganism.[20]

-

Disk Application: Place sterile paper disks impregnated with the 1,2,5-thiadiazole derivative, positive control, and negative control onto the agar surface.[19]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[20]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.[18]

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

1,2,5-Thiadiazole derivatives have also been investigated for their potential to alleviate inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to screen for acute anti-inflammatory activity.[3][22][23][24][25]

Materials:

-

Rats

-

1% Carrageenan solution in saline

-

1,2,5-Thiadiazole derivative

-

Positive control (e.g., indomethacin, diclofenac)

-

Plethysmometer or calipers

Procedure:

-

Animal Dosing: Administer the 1,2,5-thiadiazole derivative or control compound to the rats (e.g., orally or intraperitoneally).[3]

-

Induction of Edema: After a set time, inject carrageenan into the subplantar region of the rat's hind paw.[23]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan-only control group.

Caption: In Vivo Anti-inflammatory Assay Workflow.

Neurological Activities: Modulating Receptors in the CNS

Derivatives of 1,2,5-thiadiazole have shown affinity for and activity at key receptors in the central nervous system (CNS), suggesting their potential in treating neurological disorders.

Mechanism of Action in Neurological Disorders

Studies have indicated that certain 1,2,5-thiadiazole derivatives can act as agonists or antagonists at muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors.[6][26][27] For instance, some derivatives have been identified as potent and selective ligands at human 5-HT1A receptors.[27] Others have shown agonist activity at M1, M2, and M4 muscarinic receptors, a profile that could be beneficial in conditions like schizophrenia.[6][26]

Caption: CNS Receptor Modulation by 1,2,5-Thiadiazoles.

Conclusion

The 1,2,5-thiadiazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neurological effects. The provided quantitative data highlights their efficacy, while the detailed experimental protocols offer a practical foundation for researchers to further explore and validate these findings. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of their mechanisms of action. Continued research into the structure-activity relationships and optimization of 1,2,5-thiadiazole derivatives holds significant potential for the discovery of novel and effective drugs to address a range of unmet medical needs.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 19. apec.org [apec.org]

- 20. asm.org [asm.org]

- 21. woah.org [woah.org]

- 22. researchgate.net [researchgate.net]

- 23. inotiv.com [inotiv.com]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 25. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key heterocyclic intermediate in pharmaceutical synthesis. The document details its discovery and historical context, chemical and physical properties, a detailed synthesis protocol, and available toxicological data. All quantitative information is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound, with the CAS number 30165-96-9, is a substituted thiadiazole that has garnered significant attention not for its direct biological activity, but as a crucial building block in the synthesis of the beta-adrenergic blocker, Timolol.[1][2] Its history is intrinsically linked to the development of Timolol, a medication used in the treatment of glaucoma and hypertension. This compound is also recognized in pharmacopeial standards as "Timolol EP Impurity F," highlighting its importance in the quality control and manufacturing of Timolol.[3] This guide aims to consolidate the available scientific and technical information on this compound, providing a valuable resource for chemists and pharmaceutical scientists.

Discovery and History

The discovery of this compound is not attributed to a singular, isolated event but is rather embedded within the broader research and development of 1,2,5-thiadiazole derivatives as potential pharmaceuticals in the mid-20th century. Its synthesis and utility became prominent with the invention and subsequent production of Timolol. Patents related to the synthesis of Timolol describe various synthetic routes where this compound serves as a key intermediate.[4][5][6] These documents, while not focused on the "discovery" of the intermediate itself, provide the earliest detailed accounts of its preparation and characterization as a necessary precursor to the final active pharmaceutical ingredient.

The primary route to its synthesis involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[1][7] This reaction provides a straightforward and efficient method for its production on a laboratory and industrial scale.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 30165-96-9[1] |

| Molecular Formula | C₆H₈ClN₃OS[7] |

| Molecular Weight | 205.67 g/mol [7] |

| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[3] |

| Synonyms | 3-Morpholino-4-chloro-1,2,5-thiadiazole, Timolol Impurity F[3] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white or light yellow crystalline powder[2] |

| Melting Point | 44-47 °C[8] |

| Solubility | Sparingly soluble in chloroform and methanol, slightly soluble in DMSO.[9] |

| pKa (Predicted) | -0.18 ± 0.10 |

Experimental Protocols

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the nucleophilic substitution of a chlorine atom from 3,4-dichloro-1,2,5-thiadiazole with morpholine.[1][7]

Experimental Procedure:

-

To a 100 mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).

-

Heat the flask to 110 °C.

-

Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.

-

Maintain the reaction temperature at 110 °C and stir for 2 hours.

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Add 30 mL of water and acidify the mixture with concentrated hydrochloric acid.

-

Stir the mixture at 0 °C until a precipitate forms.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from methanol and dry under high vacuum to yield the final product.

Expected Yield: 3.5 g (87.9%) of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine as an orange solid.[7]

Spectroscopic and Analytical Data

The structural confirmation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.45-3.55 (m, 4H), 3.80-3.90 (m, 4H)[7] |

| Mass Spectrometry (MS) | (M + H)⁺ = 206.1[7] |

Note: The provided ¹H NMR data from the source appears to show two multiplets for the morpholine protons. A more detailed analysis would likely show two distinct triplets for the protons adjacent to the oxygen and nitrogen atoms.

Role in Timolol Synthesis

This compound is a pivotal intermediate in several patented synthetic routes to Timolol.[4][5][6] The general scheme involves the displacement of the remaining chlorine atom on the thiadiazole ring with a protected or unprotected side chain that will ultimately form the (S)-1-(tert-butylamino)-2-propanol moiety of Timolol.

Toxicological and Safety Information

Limited toxicological data is available for this compound. The available information suggests that the compound may be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[3][10]

Table 4: Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[10]

Conclusion

This compound is a well-characterized intermediate with a clearly defined role in the synthesis of the pharmaceutical agent Timolol. While its discovery is intertwined with the development of Timolol rather than being a standalone event, its synthesis and properties are well-documented in the scientific and patent literature. This guide has consolidated the available data on its synthesis, chemical and physical properties, and safety, providing a valuable technical resource for professionals in the field of drug development and organic synthesis. Further research into its potential biological activities, if any, beyond its role as a synthetic intermediate, could be an area for future investigation.

References

- 1. This compound | 30165-96-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 5. CN101774977A - Synthesis method of timolol maleate intermediates - Google Patents [patents.google.com]

- 6. CN101774977B - Synthesis method of timolol maleate intermediate - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 30165-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. capotchem.com [capotchem.com]

An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole: Safety, Hazards, and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and handling procedures for 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS No: 30165-96-9). The information is compiled from various safety data sheets and chemical literature to ensure researchers and laboratory personnel can manage this chemical intermediate safely and effectively. This compound is primarily used for research and development purposes, notably as an intermediate in the synthesis of Timolol.[1][2]

Chemical Identification and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₈ClN₃OS.[1] It is also known by synonyms such as 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 205.67 g/mol | [1][3] |

| Appearance | White to Off-White or Light Yellow Solid/Powder/Crystal | [1][4][5] |

| Melting Point | 44.0 to 48.0 °C | [4] |

| Boiling Point | 402°C (lit.) | [1] |

| Density | 1.462 g/cm³ | [1] |

| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) |[1] |

Hazard Identification and Classification

The hazard classification for this compound can vary between suppliers. However, aggregated data indicates that it should be handled as a hazardous substance.[3] The primary hazards are related to acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[3]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3] |

Note: Aggregated GHS information from 7 reports indicates that 71.4% of notifications include these hazard classifications.[3]

Precautionary Statements (P-phrases) for Safe Handling:

-

Prevention: P261, P264, P270, P271, P280[1]

-

Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P362+P364[1]

-

Storage: P403+P233, P405[1]

-

Disposal: P501[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. All personnel should be thoroughly familiar with the Safety Data Sheet (SDS) before working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: Handle with chemical-impervious gloves (inspect before use). Wear protective clothing to prevent skin contact.[6][7]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter type (e.g., P95 or P2).[7]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Ensure adequate ventilation and use in a controlled environment like a fume hood.[7]

Storage Conditions

-

Store in a well-ventilated, dry, and cool place.[6][8] Some suppliers recommend refrigerated storage.[8]

-

Store locked up.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[9]

Caption: Workflow for Safe Handling of this compound.

Emergency and First Aid Procedures

In case of exposure, immediate action is required. Always consult a physician and show them the Safety Data Sheet.[7][8]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][7][8]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical help.[1][8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][8]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help.[1][7][8]

Caption: First Aid Response Pathway for Accidental Exposure.

Fire-Fighting and Accidental Release

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazardous Combustion Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and sulfur oxides.[7][10]

-

Accidental Release: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation. Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal. Do not let the product enter drains.[7][8]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. The compound is generally stable under normal conditions.[1][9]

-

Conditions to Avoid: Incompatible products and materials.[9]

-

Incompatible Materials: Strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon oxides, sulfur oxides, and hydrogen chloride gas.[7][10]

Experimental Protocols

This compound is an intermediate in the synthesis of other molecules, such as Timolol.[2] A general laboratory-scale synthesis protocol is provided below.

Synthesis of this compound[2][12]

This procedure describes the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.

Materials and Equipment:

-

3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol)

-

Morpholine (6.75 g, 77.4 mmol)

-

100-mL three-necked flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Ice bath

-

Concentrated hydrochloric acid

-

Water

-

Methanol (for recrystallization)

-

Filtration apparatus

Methodology:

-

Add morpholine (6.75 g) to a 100-mL three-necked flask equipped with a reflux condenser.

-

Heat the flask to 110 °C.

-

Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g) dropwise over a period of 20 minutes.

-

After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Add 30 mL of water and acidify the mixture with concentrated hydrochloric acid.

-

Stir the mixture at 0 °C until a precipitate forms.

-

Collect the solid product by filtration.

-

Wash the collected solid with water and then dry it.

-

Recrystallize the resulting orange solid from methanol and dry under a high vacuum to yield the final product, 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.[2][11]

Toxicological and Ecological Information

-

Toxicological Information: The primary known toxicological effects are covered by the GHS classifications: harmful if swallowed, and causes skin, eye, and respiratory irritation.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated.[7] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

-

Ecological Information: No data is available on the ecological effects of this compound. It should not be released into the environment, and measures should be taken to prevent it from entering drains.[7][8]

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment or the official Safety Data Sheet (SDS) provided by the supplier. All laboratory work should be conducted by qualified individuals in a controlled environment, adhering to all applicable safety regulations.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 30165-96-9 [chemicalbook.com]

- 3. This compound | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 30165-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.at [fishersci.at]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

The 1,2,5-Thiadiazole Scaffold: A Versatile Core for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole heterocyclic ring system has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic properties and ability to engage in various biological interactions have led to the development of potent and selective agents targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the significant potential of the 1,2,5-thiadiazole core, with a focus on its applications as a muscarinic receptor agonist, an anticancer agent, an antimicrobial compound, in the treatment of Alzheimer's disease, and as a nitric oxide donor.

Muscarinic Receptor Agonism: Targeting Cognitive and Neurological Disorders

Derivatives of the 1,2,5-thiadiazole scaffold have been extensively investigated as potent and selective muscarinic acetylcholine receptor (mAChR) agonists.[1][2] The M1 subtype of mAChRs is a particularly important target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The 1,2,5-thiadiazole ring acts as a bioisostere for the ester group in acetylcholine, leading to compounds with enhanced stability and desirable pharmacological properties.

Quantitative Data: Muscarinic Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of representative 1,2,5-thiadiazole derivatives for muscarinic receptors.

| Compound | Structure | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |

| Xanomeline | 3-(3-Hexyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 2.5 | 17 | 4.3 | 4.8 | 1.8 | [3] |

| Butoxy-TZTP | 3-(3-Butoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 1.8 | 45 | 15 | 10 | 3.2 | [3] |

| Propylthio-TZTP | 3-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 0.9 | 28 | 8.1 | 5.5 | 1.5 | [3] |

Signaling Pathway: M1 Muscarinic Receptor Activation

Activation of the M1 muscarinic receptor by a 1,2,5-thiadiazole agonist initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including neuronal excitation.

Experimental Protocol: Muscarinic Receptor Binding Assay

A detailed protocol for determining the binding affinity of 1,2,5-thiadiazole derivatives to muscarinic receptors.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

-

Test compounds (1,2,5-thiadiazole derivatives)

-

Atropine or other known muscarinic antagonist for non-specific binding determination

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or a saturating concentration of atropine (for non-specific binding).

-

Add the radioligand ([3H]-NMS) to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticancer Activity: A Multi-faceted Approach to Combat Malignancy

The 1,2,5-thiadiazole scaffold is present in a variety of compounds exhibiting potent anticancer activity against numerous cancer cell lines.[4] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways crucial for tumor growth and survival.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,2,5-thiadiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Anthra[1,2-c][1][5][6]thiadiazole-6,11-dione derivative | Leukemia (CCRF-CEM) | 0.25 | [4] |

| Prostate (PC-3) | 0.56 | [4] | |

| Ovarian (OVCAR-3) | 1.2 | [4] | |

| 2-amino-1,3,4-thiadiazole derivative | Breast (MCF-7) | 2.8 | [7] |

| Lung (A549) | 4.1 | [7] | |

| Colon (HCT-116) | 3.5 | [7] |

Signaling Pathway: Induction of Apoptosis

Many 1,2,5-thiadiazole anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This often involves the intrinsic pathway, characterized by the regulation of the Bcl-2 family of proteins and the activation of caspases. Treatment with these compounds can lead to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[8][9]

Experimental Protocol: MTT Cell Viability Assay

A standard colorimetric assay to assess the cytotoxic effects of 1,2,5-thiadiazole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds (1,2,5-thiadiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity: Combating Infectious Diseases

The 1,2,5-thiadiazole scaffold has been incorporated into molecules with significant activity against a broad spectrum of bacteria and fungi.[10][11][12] These compounds represent a promising avenue for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table provides the MIC values for representative 1,2,5-thiadiazole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 4-morpholino-1,2,5-thiadiazol-3-ol derivative | Staphylococcus aureus | 16 | [10] |

| Escherichia coli | 32 | [10] | |

| Candida albicans | 8 | [10] | |

| 2-amino-1,3,4-thiadiazole derivative | Bacillus subtilis | 12.5 | [11] |

| Pseudomonas aeruginosa | 50 | [11] | |

| Aspergillus niger | 25 | [11] |

Experimental Workflow: Broth Microdilution Method for MIC Determination

A standardized method for determining the minimum inhibitory concentration of an antimicrobial agent.

References

- 1. 1,2,5-Thiadiazole derivatives of arecoline stimulate M1 receptors coupled to phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of side chains on 1,2,5-thiadiazole-azacycles optimal for muscarinic m1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]